Desethylen-Ciprofloxacin-d4, Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

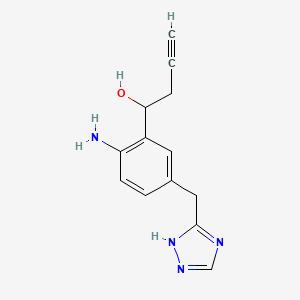

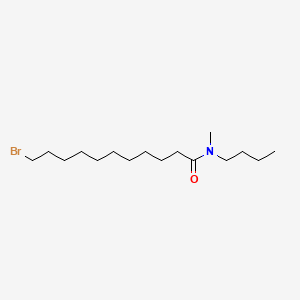

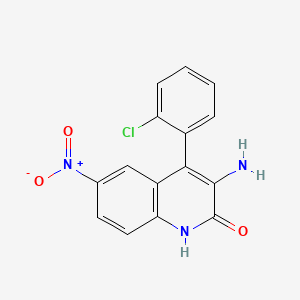

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium-labeled derivative of Desethylene Ciprofloxacin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .

Wissenschaftliche Forschungsanwendungen

Desethylene Ciprofloxacin-d4, Hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a tracer in studies involving drug metabolism and pharmacokinetics.

Biology: It helps in understanding the metabolic pathways and interactions of ciprofloxacin in biological systems.

Medicine: It is used in the development of new pharmaceuticals and in the study of drug resistance mechanisms.

Wirkmechanismus

Target of Action

Desethylene Ciprofloxacin-d4, Hydrochloride is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary target of Desethylene Ciprofloxacin, the parent compound of Desethylene Ciprofloxacin-d4, is bacterial DNA gyrase, a type II topoisomerase . This enzyme is essential for DNA replication, transcription, and repair in bacteria.

Mode of Action

Desethylene Ciprofloxacin-d4, Hydrochloride, like its parent compound, inhibits the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition leads to the cessation of DNA replication and ultimately bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to supercoil their DNA, bacteria cannot replicate or transcribe their DNA, leading to the cessation of essential cellular processes and eventual cell death .

Pharmacokinetics

The pharmacokinetic properties of Desethylene Ciprofloxacin-d4, Hydrochloride are expected to be similar to those of its parent compound, Desethylene Ciprofloxacin. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Desethylene Ciprofloxacin-d4, Hydrochloride’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the inhibition of the DNA gyrase enzyme, which prevents the supercoiling of bacterial DNA, a necessary step in DNA replication .

Vorbereitungsmethoden

The synthesis of Desethylene Ciprofloxacin-d4, Hydrochloride involves the deuteration of Desethylene Ciprofloxacin Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. Industrial production methods often involve advanced techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Desethylene Ciprofloxacin-d4, Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Desethylene Ciprofloxacin-d4, Hydrochloride is unique due to its deuterium labeling. Similar compounds include:

Desethylene Ciprofloxacin Hydrochloride: The non-deuterated form of the compound.

Ciprofloxacin Hydrochloride: The parent compound from which Desethylene Ciprofloxacin is derived.

Other Isotope-Labeled Compounds: Various other drugs labeled with stable isotopes like deuterium, carbon-13, or nitrogen-15 for research purposes.

These compounds are used in similar research applications but differ in their specific isotopic labeling and resulting properties.

Eigenschaften

IUPAC Name |

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFTUIHVVTJRI-URZLSVTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

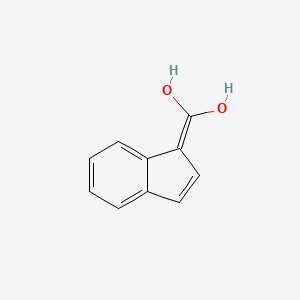

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

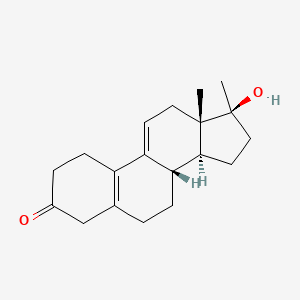

![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)